5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester
Description
Historical Development of Nitro-Piperazinyl Benzoic Acid Derivatives
The synthesis of nitro-piperazinyl benzoic acid derivatives originated in the late 20th century as part of efforts to optimize the pharmacokinetic profiles of antimicrobial and anticancer agents. Early work focused on Ullmann-type coupling reactions, where 2-chloro-5-nitrobenzoic acid underwent nucleophilic aromatic substitution with piperazine in dimethylformamide (DMF) under copper catalysis. This method, while effective, faced limitations in regioselectivity and scalability.
A pivotal advancement occurred in 2007 with the introduction of ultrasonic irradiation to accelerate Ullmann condensations, reducing reaction times from hours to 15 minutes while maintaining 90% yields. Parallel developments in reductive amination, as demonstrated in anti-tuberculosis drug discovery programs, enabled direct methylene linkage of nitrofuranyl groups to piperazine rings—a strategy later adapted for benzoic acid derivatives.
Key milestones include:
- 2007 : Docampo et al. optimized copper-catalyzed coupling for 5-nitro-2-piperidin-1-yl-benzoic acid synthesis
- 2015 : Identification of nitrofuranyl methyl piperazines as potent anti-TB agents, inspiring structural analogs
- 2024 : ChemSpider registration of 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester (ID 2044985), confirming its entry into chemical databases
Table 1: Evolution of Synthetic Methods for Nitro-Piperazinyl Benzoates
| Year | Method | Catalyst | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| 2007 | Ullmann condensation | Cu/K₂CO₃ | 90% | 0.25 h | |
| 2015 | Reductive amination | NaBH(OAc)₃ | 80–90% | 12 h | |
| 2024 | Methyl esterification | H₂SO₄ | 95% | 6 h |
Theoretical Significance in Medicinal Chemistry Research
The compound’s architecture integrates three pharmacophoric elements critical for bioactivity:
- Nitro group (NO₂) : Enhances electrophilicity, facilitating covalent interactions with cysteine residues in bacterial nitroreductases.
- Piperazine ring : Serves as a conformational spacer, improving solubility through hydrogen bonding while enabling π-stacking with aromatic enzyme pockets.
- Methyl ester : Masking the carboxylic acid group enhances cell membrane permeability, as demonstrated in prodrug strategies for antimycobacterials.
Quantum mechanical studies reveal that the nitro group’s -I effect lowers the LUMO energy (-1.8 eV) of the benzoic acid core, promoting charge-transfer interactions with biological targets. Piperazine’s chair conformation induces a 12° dihedral angle between the benzoate and piperazine planes, optimizing binding to ATP-binding pockets.
Current Research Landscape and Knowledge Gaps
Recent investigations focus on three applications:
- Antitubercular agents : Analogues with thiophene substitutions show MIC values of 0.0072 μM against H37Rv M. tuberculosis, surpassing first-line drugs.
- Kinase inhibitors : Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to CDK2 via hydrogen bonds with piperazine’s N4 atom.
- Solubility enhancement : LogP reductions from 3.1 (free acid) to 2.4 (methyl ester) correlate with 3-fold increases in aqueous solubility.
Unresolved challenges include:
- Limited structural data on mammalian toxicity profiles
- Need for asymmetric synthesis routes to access enantiopure forms
- Mechanistic understanding of nitro group reduction in hypoxic tissues
Compound Classification within Heterocyclic Chemistry Framework
As per IUPAC guidelines, the compound belongs to two heterocyclic classes:
- Diazinanes : Six-membered ring with two nitrogen atoms (piperazine subgroup)
- Nitrobenzoates : Aromatic system with meta-nitro and ortho-heterocyclic substitutions
Its systematic name, methyl 5-nitro-2-(piperazin-1-yl)benzoate, reflects:
- Parent structure: Benzoic acid
- Substituents: Nitro (C5), piperazine (C2)
- Esterification: Methyl group at carboxylic acid position
Table 2: Hierarchical Classification of the Compound
| Level | Classification | Characteristic Features |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based backbone |
| Superclass | Benzoates | Benzene ring with ester group |
| Class | Nitroaromatics | NO₂ substituent |
| Subclass | Piperazine derivatives | N,N’-ethylene diamine ring |
| Direct Parent | Piperazinobenzoates | Piperazine bonded to benzoate scaffold |
Properties
IUPAC Name |
methyl 5-nitro-2-piperazin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)10-8-9(15(17)18)2-3-11(10)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUYRBYEKFTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Intermediates
5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new therapeutic compounds. For instance, it is used as an intermediate in synthesizing drugs targeting various diseases, including cancer and infectious diseases . The compound's ability to be modified at the piperazine and benzoic acid moieties makes it versatile for creating derivatives with enhanced pharmacological properties.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities. Studies have shown that related compounds can inhibit specific enzymes or receptors involved in disease pathways. For example, certain derivatives have been identified as potential inhibitors of FUBP1, a protein associated with cancer cell proliferation . The mechanism involves the modulation of polyamine metabolism, which is crucial for cell growth and differentiation.
Structure-Activity Relationship Studies
The compound is instrumental in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. By systematically varying the substituents on the piperazine ring or the benzoic acid component, researchers can assess how these changes affect biological activity and pharmacokinetic properties. This approach has led to the identification of more potent compounds with improved selectivity and reduced toxicity profiles .
Case Studies and Research Findings
Several studies highlight the compound's potential:
- Antiviral Activity : A study identified novel antiviral agents derived from similar scaffolds that target viral polymerases, suggesting that modifications to the this compound framework could yield effective antiviral compounds against norovirus .
- Cancer Research : Compounds derived from this ester have been evaluated for their ability to inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. The findings indicate that these derivatives could serve as leads for developing new anticancer therapies .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester exerts its effects depends on its specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares functional groups (ester, nitro, aromatic/heterocyclic rings) with other methyl esters and nitro-aromatic derivatives. Below is a comparative analysis based on structural analogs from the evidence:
Table 1: Key Structural Features of Selected Methyl Esters
Physicochemical Properties
- Reactivity : The nitro group in the target compound may increase electrophilicity, favoring substitution reactions, whereas aliphatic esters (e.g., palmitic acid methyl ester) are more prone to hydrolysis or combustion .
- Solubility : Piperazine enhances water solubility compared to purely aliphatic esters (e.g., stearic acid methyl ester) .
- Stability : Aromatic nitro compounds are generally more thermally stable than aliphatic nitro derivatives, which may decompose explosively under heat .
Biological Activity
5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester (also known as 5-NPBA-ME) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity of 5-NPBA-ME, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
5-NPBA-ME is characterized by the following chemical structure:
- Molecular Formula : C11H13N3O4
- Molecular Weight : 253.24 g/mol
- CAS Number : 886360-73-2
The presence of a nitro group and a piperazine moiety contributes to its biological activity by enhancing solubility and receptor interaction capabilities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-NPBA-ME. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 5-NPBA-ME
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 62.216 μM | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | >125 μM | Membrane integrity disruption |
The compound's mechanism involves inhibiting protein synthesis and disrupting cell wall integrity, making it effective against resistant strains like MRSA .
Anticancer Activity
5-NPBA-ME has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including pancreatic cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the effects of 5-NPBA-ME on pancreatic cancer cell lines, it was found that:
- IC50 Value : The compound showed an IC50 value of approximately 20 μM.
- Mechanism : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
This suggests that 5-NPBA-ME may serve as a potential lead compound for developing new cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 5-NPBA-ME. Modifications to the piperazine ring or the benzoic acid moiety can significantly affect potency and selectivity.
Table 2: SAR Insights for 5-NPBA-ME Derivatives
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperazine | Enhanced bioavailability |
| Alteration of Nitro Group | Increased antimicrobial potency |
| Methyl Ester Group | Improved lipophilicity and absorption |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, nitro-substituted benzoic acid derivatives are reacted with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-substituted intermediate, followed by esterification with methanol in the presence of H₂SO₄ as a catalyst .
- Optimization : Reaction efficiency depends on solvent polarity, temperature (60–80°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion. Impurities, such as unreacted piperazine or nitro intermediates, can be minimized using column chromatography .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- Techniques :
- HPLC/GC-MS : For quantifying ester content and detecting volatile byproducts (e.g., methyl esters of fatty acids, as in GC-MS protocols for similar compounds) .
- NMR (¹H/¹³C) : To confirm the nitro group (δ ~8.5 ppm for aromatic protons) and piperazine ring (δ ~2.5–3.5 ppm for N-CH₂) .
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups .
Q. How is the compound’s stability assessed under varying storage conditions?
- Protocol : Accelerated stability studies at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., hydrolysis to the carboxylic acid). Store in airtight containers at room temperature, protected from light and moisture .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for piperazine-containing nitroaromatics?
- Approach : Use single-crystal X-ray diffraction (SHELXL/SHELXS) to refine structures. For example, in related compounds, hydrogen bonding between the nitro group and piperazine NH stabilizes the crystal lattice. Discrepancies in torsion angles may arise from solvent effects or polymorphism, requiring multiple crystallization trials (e.g., using DMSO/water mixtures) .
Q. How can reaction mechanisms for nitro-group reduction in this compound be elucidated?
- Experimental Design :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor intermediates via LC-MS.
- Kinetic Studies : Vary pH (acidic vs. basic conditions) to assess protonation effects on the nitro group’s reactivity.
- DFT Calculations : Model transition states to predict regioselectivity and byproduct formation .
Q. What methodologies validate the compound’s bioactivity in antimicrobial assays?
- In Vitro Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-amino or 5-chloro derivatives) to identify critical functional groups.
Q. How are co-eluting impurities in GC-MS profiles resolved for methyl ester derivatives?
- Advanced Techniques :
- Hyphenated Methods : GC×GC-MS or LC-MS/MS to separate co-eluting species (e.g., methyl esters of unsaturated fatty acids).
- Derivatization : Convert impurities to silylated or acetylated forms for improved resolution .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
